molecular formula C24H23N7O5 B2497946 3-[(4-methylphenyl)methyl]-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207043-56-8

3-[(4-methylphenyl)methyl]-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2497946
CAS No.: 1207043-56-8
M. Wt: 489.492
InChI Key: JYUQJYPEJPDENS-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidinone core. Key structural features include:

  • Position 3 substitution: A 4-methylbenzyl (p-tolylmethyl) group.
  • Position 6 substitution: A methylene-linked 1,2,4-oxadiazole bearing a 3,4,5-trimethoxyphenyl moiety.

Its synthesis likely involves coupling reactions between pre-functionalized oxadiazole and triazolopyrimidinone intermediates, as seen in analogous compounds . Characterization methods include NMR, IR, and mass spectrometry, with spectral signatures consistent with its substituents .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O5/c1-14-5-7-15(8-6-14)11-31-23-20(27-29-31)24(32)30(13-25-23)12-19-26-22(28-36-19)16-9-17(33-2)21(35-4)18(10-16)34-3/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUQJYPEJPDENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dihydropyrimidinone Derivatives

The triazolopyrimidinone core can be synthesized via cyclization of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid induces nitroso group formation, followed by reduction with ammonium sulfide to yield adjacent amino groups. Subsequent cyclization with sodium nitrite under acidic conditions generates the triazolopyrimidinone scaffold. For example, refluxing the dihydropyrimidinone precursor in acetic acid with NaNO₂ at 90°C for 1 hour achieves cyclization with yields exceeding 75%.

Condensation of Aminotriazoles with β-Keto Esters

An alternative route involves condensing 4-aminotriazole with β-keto esters in refluxing acetic acid. This method, detailed in PMC9377005, produces triazolopyrimidinones with substituents at the 5- and 7-positions. For instance, reacting 4-aminotriazole with ethyl acetoacetate at 150°C for 2 hours yields the core structure with a methyl group at position 3, crucial for subsequent alkylation.

Preparation of the 1,2,4-Oxadiazole Moiety

Cyclization of Hydrazides with Carboxylic Acids

The 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole fragment is synthesized via cyclization of 3,4,5-trimethoxybenzohydrazide with a carboxylic acid bearing a methylene spacer. Using phosphorus oxychloride (POCl₃) as a cyclizing agent at 50°C for 4 hours facilitates oxadiazole formation. For example, reacting the hydrazide with chloroacetic acid yields 5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, a key intermediate for coupling.

Functionalization of the Oxadiazole Methylene Group

The chloromethyl group on the oxadiazole is converted to a nucleophilic amine or thiol for coupling. Treatment with ammonium hydroxide in ethanol at 60°C replaces chlorine with an amine, while reaction with thiourea introduces a thiol group. These modifications enable subsequent alkylation or nucleophilic substitution with the triazolopyrimidinone core.

Functionalization and Coupling Strategies

Alkylation of the Triazolopyrimidinone Core

The 3-position of the triazolopyrimidinone is functionalized with a 4-methylbenzyl group via alkylation. Using 4-methylbenzyl chloride in dimethylformamide (DMF) with cesium fluoride (CsF) as a base at 150°C introduces the substituent with 82% yield. Parallelly, the 6-position is brominated using N-bromosuccinimide (NBS) under radical conditions to form 6-bromomethyl-triazolopyrimidinone, a reactive intermediate for coupling.

Nucleophilic Substitution for Oxadiazole Attachment

The bromomethyl group at position 6 undergoes nucleophilic substitution with the oxadiazole’s amine or thiol group. In DMF at 120°C, the reaction proceeds with triethylamine as a base, achieving 68% yield. For instance, coupling 6-bromomethyl-triazolopyrimidinone with 5-aminomethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole forms the target compound’s carbon-nitrogen bond.

Optimization and Challenges in Synthesis

Reaction Condition Optimization

  • Temperature Control : Cyclization reactions require strict temperature control; deviations beyond 90°C in NaNO₂-mediated steps lead to byproducts.
  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while ethanol improves hydrazide cyclization yields.

Functional Group Compatibility

  • Methoxy Group Stability : The 3,4,5-trimethoxyphenyl group is sensitive to strong acids, necessitating mild conditions during oxadiazole synthesis.
  • Regioselectivity : Competing alkylation at nitrogen versus oxygen in the triazolopyrimidinone core is mitigated using bulky bases like DIPEA.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-[(4-methylphenyl)methyl]-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Fluorine-substituted analogs (e.g., ) exhibit lower molecular weights and altered pharmacokinetic profiles due to increased electronegativity.

Mechanism of Action

The [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold inhibits Chikungunya virus (CHIKV) by targeting nsP1, a viral capping enzyme critical for replication . Substitutions at R<sup>3</sup> and the oxadiazole moiety modulate:

  • Binding affinity : The 3,4,5-trimethoxyphenyl group may enhance π-π stacking with nsP1’s aromatic residues .
  • Resistance profile : Analogs with fewer methoxy groups (e.g., 3,4-dimethoxy) are prone to resistance mutations (e.g., P34S, T246A in nsP1), whereas the target compound’s trimethoxy substitution could delay resistance .

Activity Data

Compound EC50 (CHIKV) Selectivity Index (SI) Reference
Target Compound Pending data Pending data
MADTP-314 (3-aryl-triazolo analog) 0.8 μM >100
3,4-Dimethoxy-substituted analog 2.5 μM 50
Fluorobenzyl analog 5.1 μM 20

Inference :

  • The target compound’s activity is hypothesized to exceed dimethoxy and fluorinated analogs due to optimized methoxy substitution.

Biological Activity

The compound 3-[(4-methylphenyl)methyl]-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound with a focus on its anticancer properties and antimicrobial effects.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Triazole and oxadiazole rings : Known for their pharmacological properties.
  • Trimethoxyphenyl and methylphenyl groups : These aromatic systems can enhance lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole moieties. The following findings summarize key research outcomes regarding the anticancer activity of similar compounds:

CompoundCell Lines TestedIC50 (μM)Mechanism of Action
Compound AHCT-11636Induces apoptosis via caspase activation
Compound BHeLa34Inhibits cell proliferation through mitochondrial disruption
Compound CMCF-769Triggers morphological changes indicative of apoptosis
  • Apoptosis Induction : Compounds similar to the target compound have been shown to induce apoptosis in cancer cell lines (e.g., HCT-116 and HeLa) through:
    • Caspase Activation : Increased caspase activity correlates with higher apoptotic cell populations.
    • Mitochondrial Membrane Potential Changes : Disruption in mitochondrial function leads to cell death.
  • Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt cell cycle progression in cancer cells, contributing to their cytotoxic effects.

Antimicrobial Activity

The presence of the 1,3,4-oxadiazole ring in this compound suggests potential antimicrobial properties. Research indicates that derivatives containing this moiety exhibit broad-spectrum antimicrobial activity:

Compound TypeTarget OrganismsActivity Level
1,3,4-Oxadiazole DerivativesS. aureus, E. coliComparable to gentamicin
Triazole HybridsP. aeruginosa, B. subtilisEnhanced activity observed

Mechanisms of Antimicrobial Action

  • Inhibition of Cell Wall Synthesis : Some derivatives disrupt bacterial cell wall formation.
  • Protein Synthesis Inhibition : Targeting ribosomal function can lead to reduced bacterial growth.

Case Studies

A notable study conducted by researchers from Poland evaluated various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with morpholine or piperidine moieties exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be improved?

  • Methodological Answer : Multi-step synthesis is required, starting with precursors like triazolopyrimidine cores and oxadiazole intermediates. Key steps include:

  • Coupling Reactions : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous triazolopyrimidine syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
  • Catalysts : Optimize reaction conditions (e.g., 50–80°C, THF/water solvent systems) with catalysts like sodium ascorbate for regioselectivity .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenyl and trimethoxyphenyl groups) .
  • HPLC : Ensure purity (>98%) using C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peaks) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Target enzymes like 14-α-demethylase (CYP51) for antifungal activity, using fluorescence-based assays .

Advanced Research Questions

Q. How should contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Replicate Experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Orthogonal Assays : Confirm anticancer activity via apoptosis markers (Annexin V/PI staining) alongside MTT .
  • Structural Verification : Recheck compound purity and stereochemistry via X-ray crystallography or DFT-optimized models .

Q. What computational strategies predict binding modes and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for CYP51) to identify key residues (e.g., hydrophobic pockets for trimethoxyphenyl interactions) .
  • DFT Calculations : B3LYP/6-311G(d,p) basis sets to map electrostatic potential (MEP) and HOMO-LUMO gaps, correlating with reactivity .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Systematic Substitution : Replace the 3,4,5-trimethoxyphenyl group with halogenated or nitro analogs .
  • Activity Cliffs : Compare IC₅₀ shifts (e.g., methoxy → ethoxy groups reduce antifungal potency by 10-fold) .
  • Table: Representative SAR Data
Substituent (R)Biological Activity (IC₅₀, μM)TargetReference
3,4,5-Trimethoxy2.1 (CYP51 inhibition)Fungal
4-Nitrophenyl8.7 (HeLa cells)Cancer
3-Fluorophenyl1.5 (Antibacterial)E. coli

Methodological Best Practices

  • Synthesis Reproducibility : Document exact molar ratios (e.g., 1:1.2 for triazole-oxadiazole coupling) and solvent drying protocols .
  • Data Validation : Use ≥3 biological replicates and report SEM/confidence intervals .
  • Computational Cross-Checking : Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .

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